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Compound of Interest

Compound Name: 3-Acetylbenzo[b]furan

Cat. No.: B1279542

Benzo(b)furan-3-ylacetaldehyde: A Technical
Guide for Researchers

Introduction: Benzo(b)furan-3-ylacetaldehyde is an organic compound featuring a benzofuran
core functionalized with an acetaldehyde group at the 3-position. The benzofuran scaffold, a
heterocyclic system composed of a fused benzene and furan ring, is a prominent structural
motif in numerous natural products and synthetic molecules of significant biological importance.
[1][2][3] Derivatives of benzofuran have garnered substantial attention in medicinal chemistry
and drug discovery due to their wide spectrum of pharmacological activities, including
anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This technical guide
provides a comprehensive overview of the known physical and chemical properties, a plausible
synthetic approach, and the general biological context of Benzo(b)furan-3-ylacetaldehyde,
tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

While specific experimental data for Benzo(b)furan-3-ylacetaldehyde is limited in publicly
available literature, a combination of computed data and properties of the parent benzofuran
molecule provides valuable insights. The following table summarizes the key physical and
chemical properties.
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Property Value Source

Molecular Formula C10HsO2 PubChem[4]

Molecular Weight 160.17 g/mol PubCheml[4]
2-(1-benzofuran-3-

IUPAC Name PubChem[4]
yl)acetaldehyde

CAS Number 352434-24-3 PubChem[4]

Assumed to be a liquid or low-

Appearance melting solid at room Inferred
temperature.

Boiling Point 272.8 £ 15.0 °C (Predicted) ChemicalBook][5]

Density 1.173 + 0.06 g/cm3 (Predicted) = ChemicalBook[5]

Expected to be soluble in
common organic solvents like

Solubility DMSO, ethanol, and Inferred from structure
dichloromethane. Limited

solubility in water is predicted.

2.67 (for parent compound
LogP (Octanol/Water) HMDBJ6]
Benzofuran)

Spectral Data

Specific experimental spectral data (NMR, IR, MS) for Benzo(b)furan-3-ylacetaldehyde are not
readily available in the cited literature. However, characteristic spectral features can be
predicted based on its structure:

e 1H NMR: Aromatic protons on the benzofuran ring are expected in the range of 6 7.0-8.0
ppm. A singlet or triplet for the aldehydic proton would appear significantly downfield,
typically between & 9-10 ppm. The methylene protons adjacent to the aromatic ring and the
carbonyl group would likely appear as a doublet around & 3.5-4.0 ppm.

e 13C NMR: Aromatic carbons would resonate in the d 110-155 ppm region. The carbonyl
carbon of the aldehyde is expected to have a chemical shift in the range of & 190-200 ppm.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_furan-3-ylacetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_furan-3-ylacetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_furan-3-ylacetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_furan-3-ylacetaldehyde
https://pmc.ncbi.nlm.nih.gov/articles/PMC7288127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7288127/
https://hmdb.ca/metabolites/HMDB0032929
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde
C=0 stretch is expected around 1720-1740 cm~1, C-H stretching vibrations for the aldehyde
proton would appear around 2720 cm~* and 2820 cm~1. Aromatic C=C stretching bands
would be observed in the 1450-1600 cm~! region. The IR spectrum for the parent compound,
benzofuran, is available in the NIST Chemistry WebBook.[7][8]

e Mass Spectrometry (MS): The molecular ion peak (M*) would be observed at m/z = 160.
Common fragmentation patterns would involve the loss of the formyl group (-CHO) or the
entire acetaldehyde side chain. The mass spectrum for the parent benzofuran shows a
strong molecular ion peak at m/z = 118.[9][10]

Reactivity and Stability

The chemical reactivity of Benzo(b)furan-3-ylacetaldehyde is dictated by its two main functional
components: the benzofuran ring and the acetaldehyde side chain.

e Benzofuran Ring: The furan moiety of the benzofuran system is electron-rich and susceptible
to electrophilic substitution, primarily at the 2-position. It can also undergo reactions such as
lithiation and cycloadditions. The benzene ring can undergo electrophilic aromatic
substitution, with the position of substitution directed by existing substituents.

» Acetaldehyde Group: The aldehyde functional group is highly reactive. It can be readily
oxidized to the corresponding carboxylic acid, benzo[b]furan-3-ylacetic acid. Conversely, it
can be reduced to the primary alcohol, 2-(benzo[b]furan-3-yl)ethanol. The a-protons on the
methylene group are acidic and can be removed by a base to form an enolate, which can
then participate in various nucleophilic addition and substitution reactions (e.g., aldol
condensation, alkylation).

The compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing
agents and strong bases, to prevent polymerization and degradation.

Experimental Protocols

While numerous methods exist for the synthesis of the benzofuran core, a specific, detailed
protocol for Benzo(b)furan-3-ylacetaldehyde is not explicitly described in the surveyed
literature.[5][11][12] A plausible and efficient method for its preparation is the mild oxidation of
the corresponding primary alcohol, 2-(benzo[b]furan-3-yl)ethanol.
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Proposed Synthesis: Oxidation of 2-(Benzo[b]furan-3-yl)ethanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an
aldehyde using pyridinium dichromate (PDC), a mild and selective oxidizing agent.[13]

Methodology:

o Preparation of Reagents: 2-(Benzo[b]furan-3-yl)ethanol (1 equivalent) is dissolved in a
suitable anhydrous solvent, such as dichloromethane (CH2Cl2), in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

o Addition of Oxidant: Pyridinium dichromate (PDC) (approximately 1.5 to 2 equivalents) is
added to the solution in one portion.

¢ Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of
the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is
consumed.

» Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite
to remove the chromium byproducts. The filter cake is washed with additional
dichloromethane.

 Purification: The combined filtrate is concentrated under reduced pressure using a rotary
evaporator. The resulting crude product is then purified by flash column chromatography on
silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to
yield pure Benzo(b)furan-3-ylacetaldehyde.

o Characterization: The structure and purity of the final product are confirmed using standard
analytical techniques such as NMR spectroscopy (*H and 3C), IR spectroscopy, and mass
spectrometry.
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Figure 1: Synthetic Workflow for Benzo(b)furan-3-ylacetaldehyde
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Figure 1: Synthetic Workflow for Benzo(b)furan-3-ylacetaldehyde
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Biological Activity and Drug Development Potential

The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its
derivatives exhibit a vast array of biological activities.[1][2] While the specific biological profile
of Benzo(b)furan-3-ylacetaldehyde is not well-documented, the core structure is associated
with significant therapeutic potential.

e Anticancer Activity: Many benzofuran derivatives have demonstrated potent antiproliferative
activity against various cancer cell lines.[1] Some compounds act as tubulin polymerization
inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and
apoptosis.

o Antimicrobial Activity: The benzofuran scaffold is present in compounds with significant
antibacterial and antifungal properties.[1] These derivatives can target essential microbial
enzymes or disrupt cell membrane integrity.

o Other Activities: Research has also highlighted the anti-inflammatory, antioxidant, antiviral,
and immunosuppressive potential of various substituted benzofurans.[1][2]

The diverse biological activities of this class of compounds are attributed to the ability of the
heterocyclic system to engage in various intermolecular interactions, such as hydrogen
bonding and 1t-stacking, with biological targets like enzymes and receptors.[1] The
acetaldehyde moiety at the 3-position of the target molecule offers a reactive handle for further
chemical modification, allowing for the generation of diverse libraries of compounds for
screening and drug development.

Benzofuran Core

Antibacterial Antifungal Gnti-inflam matora Antioxidant

Figure 2: Biological Activities of the Benzofuran Scaffold

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://www.mdpi.com/1424-8247/16/9/1265
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://www.mdpi.com/1424-8247/16/9/1265
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://www.benchchem.com/product/b1279542?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 2: Biological Activities of the Benzofuran Scaffold

Conclusion

Benzo(b)furan-3-ylacetaldehyde is a valuable chemical entity, primarily due to its reactive
aldehyde functionality and the privileged benzofuran scaffold. While specific experimental data
for this compound are sparse, its properties can be reasonably inferred from related structures
and computational models. The synthetic accessibility, likely via oxidation of the corresponding
alcohol, and the proven therapeutic potential of the benzofuran core make this compound and
its derivatives attractive targets for future research in medicinal chemistry and materials
science. Further investigation is warranted to fully characterize its physical properties, explore
its unique reactivity, and elucidate its specific biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to
2022 - PMC [pmc.ncbi.nim.nih.gov]

e 2. mdpi.com [mdpi.com]
¢ 3. Benzofuran - Wikipedia [en.wikipedia.org]

e 4. Benzo(b)furan-3-ylacetaldehyde | CLO0H802 | CID 18351319 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted
Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

e 6. hmdb.ca [hmdb.ca]

e 7. Benzofuran [webbook.nist.gov]

e 8. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]

e 9. Benzofuran [webbook.nist.gov]

e 10. Benzofuran | C8H60 | CID 9223 - PubChem [pubchem.ncbi.nim.nih.gov]

e 11. Benzofuran synthesis [organic-chemistry.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1279542?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://www.mdpi.com/1424-8247/16/9/1265
https://en.wikipedia.org/wiki/Benzofuran
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_furan-3-ylacetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_furan-3-ylacetaldehyde
https://pmc.ncbi.nlm.nih.gov/articles/PMC7288127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7288127/
https://hmdb.ca/metabolites/HMDB0032929
https://webbook.nist.gov/cgi/cbook.cgi?ID=C271896&Type=IR-SPEC&Index=0
https://www.chemicalbook.com/SpectrumEN_271-89-6_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C271896&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/Benzofuran
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzofurans.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 12. One-Step Regioselective Synthesis of Benzofurans from Phenols and a-Haloketones
[mdpi.com]

e 13. joac.info [joac.info]

 To cite this document: BenchChem. [Physical and chemical properties of Benzo(b)furan-3-
ylacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279542#physical-and-chemical-properties-of-
benzo-b-furan-3-ylacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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